molecular formula C18H21N3O5S B2355363 N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide CAS No. 1251573-82-6

N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide

Cat. No.: B2355363
CAS No.: 1251573-82-6
M. Wt: 391.44
InChI Key: ICOCXNDUJXCZTF-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a 2-oxopyridin-1(2H)-yl core substituted at position 5 with a morpholin-4-ylsulfonyl group. The acetamide side chain is N-methyl-N-phenyl, distinguishing it from simpler analogs. Its molecular formula is C₁₈H₂₁N₃O₅S (MW: 391.45 g/mol), with a purity >90% in commercial preparations .

Properties

IUPAC Name

N-methyl-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-19(15-5-3-2-4-6-15)18(23)14-20-13-16(7-8-17(20)22)27(24,25)21-9-11-26-12-10-21/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOCXNDUJXCZTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide involves several steps. The synthetic route typically starts with the preparation of the pyridinone core, followed by the introduction of the morpholine and sulfonyl groups. The final step involves the methylation of the nitrogen atom and the attachment of the phenylacetamide group. Specific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, are employed to achieve high yields . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins, altering their function and activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinone-Based Acetamide Derivatives

Table 1: Key Structural and Pharmacokinetic Differences
Compound Name Substituents Molecular Weight (g/mol) Key Biological Target Notable Properties
Target Compound N-methyl-N-phenyl, morpholin-4-ylsulfonyl 391.45 Not explicitly stated (probable TSPO/immunoproteasome) High purity (>90%), commercial availability
N-(2-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide (CAS 1251690-72-8) 2-fluorophenyl 395.41 TSPO (inferred from benzoxazolone analogs) Improved metabolic stability in rat liver S-9 fractions
N-(4-fluorophenyl)-2-[5-(piperidin-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide 4-fluorophenyl, piperidinylsulfonyl 409.44 Unknown (structural analog) Higher molecular weight due to piperidine substitution
N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide (Compound 2 in ) Benzyl ~265 (estimated) β1i subunit (Ki: submicromolar) Lower molecular weight; reduced selectivity vs. target compound

Key Observations :

  • Substituent Effects: Fluorination on the phenyl ring (e.g., 2- or 4-fluoro) enhances metabolic stability and target binding in TSPO ligands .
  • Acetamide Side Chain : N-methyl-N-phenyl groups in the target compound may improve solubility compared to N-benzyl analogs (e.g., Compound 2 in ), which exhibit lower Ki values but reduced selectivity .

Benzoxazolone-Based TSPO Ligands

Example : [11C]NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide) :

  • Structural Differences: Benzoxazolone core vs. pyridinone in the target compound.
  • Functional Insights : [11C]NBMP shows high bioavailability and resolves intersubject variability in TSPO binding studies, attributed to its naphthalene group. The target compound’s morpholinylsulfonyl group may offer similar advantages in solubility and synthetic accessibility .

Immunoproteasome β1i Inhibitors

Example : N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide (Compound 2) :

  • Activity : Ki = 1.2 µM for β1i inhibition.
  • Comparison : The target compound’s bulkier N-methyl-N-phenyl and sulfonyl groups may enhance binding pocket interactions (e.g., with Phe31 and Lys33 in β1i) but could reduce permeability. Molecular dynamics simulations suggest that substituent flexibility critically impacts binding stability .

Antiviral Pyridine-Based N-Sulfonamides

Example : N-(5-(Benzo[d]thiazol-2-yl)-4-(alkylthio)-2-oxopyridin-1(2H)-yl)arylsulfonamide :

  • Structural Contrast : Thiazole and alkylthio substituents vs. morpholinylsulfonyl in the target compound.
  • Functional Implications : Sulfonamide groups enhance antiviral activity by promoting interactions with viral proteases. The target compound’s acetamide side chain may limit such activity but could be optimized for other targets .

Biological Activity

N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring, a morpholine sulfonyl group, and an acetamide moiety. Its molecular formula is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 334.39 g/mol.

Structural Characteristics

PropertyValue
Molecular Weight334.39 g/mol
XLogP3-AA1.9
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count7
Rotatable Bond Count5

Research indicates that this compound may exert its biological effects through interaction with specific receptors or enzymes in the body. Notably, compounds with similar structures have shown promise in modulating neurotransmitter systems and influencing various signaling pathways.

Pharmacological Studies

  • Antipsychotic Activity : In studies involving serotonin receptor modulation, related compounds have demonstrated significant antipsychotic-like effects. For instance, N-substituted derivatives have shown selective agonistic activity at the 5-HT2C receptor, which is associated with antipsychotic properties .
  • Enzyme Inhibition : The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been suggested that similar sulfonamide derivatives can inhibit serine proteases like factor Xa, which plays a crucial role in the coagulation cascade .

Case Study 1: Antipsychotic-Like Effects

In an experimental model assessing the effects of various compounds on hyperactivity induced by amphetamines, N-methyl derivatives exhibited notable reductions in hyperactivity, suggesting potential use as antipsychotic agents. The compound's efficacy was linked to its selective action on serotonin receptors .

Case Study 2: Enzyme Interaction

A study exploring the interaction of sulfonamide derivatives with coagulation factors revealed that these compounds could effectively inhibit factor Xa activity. The binding affinity and inhibition kinetics were characterized, highlighting the potential therapeutic applications in managing thrombotic disorders .

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